molecular formula C23H22N2O5 B2586680 ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate CAS No. 384360-91-2

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No.: B2586680
CAS No.: 384360-91-2
M. Wt: 406.438
InChI Key: WTRUADIQGFCSSR-UHFFFAOYSA-N
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Description

The compound “ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate” is a complex organic molecule. It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of therapeutic properties . The crystal structure of a similar compound has been studied and published .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols . The synthesis process can yield the final compound with good yield under certain solvent conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The crystal structure of a similar compound has been studied, providing some insight into the potential structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The reactions may involve condensation, hydrolysis, and cyclization .

Scientific Research Applications

Structural and Optical Properties

Research has investigated the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their polycrystalline nature and nanocrystalline dispersion in an amorphous matrix when thermally deposited as thin films. These studies reveal no change in chemical bonds post-deposition and detail the compounds' absorption parameters, type of electron transition, and optical energy gaps, suggesting applications in optical materials and photonic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Another study on 4H-pyrano[3,2-c]quinoline derivatives focuses on their photovoltaic properties, showcasing their utility in organic-inorganic photodiode fabrication. The derivatives exhibit significant photovoltaic behavior under both dark and illumination conditions, indicating their potential in solar energy conversion and photodiode technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Evaluation

A different approach involved the synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives, aiming at neuroprotective applications. These compounds were found to block acetylcholinesterase and cell calcium signals, offering protection against calcium overload and free radical-induced neuronal death, suggesting their potential in neuropharmacology and as therapeutic agents for neurodegenerative diseases (Marco-Contelles et al., 2006).

Dielectric Properties

Further studies explored the dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives thin films, evaluating their AC electrical conductivity and dielectrical behaviors. These insights into the electrical properties of the compounds could inform the development of electronic and photonic devices, emphasizing the influence of substitution groups on their performance (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential pharmacological properties. The development of new synthetic methodologies and applications of similar compounds in medicinal chemistry research could also be a focus .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRUADIQGFCSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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